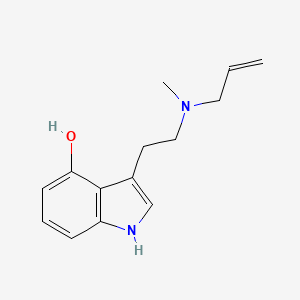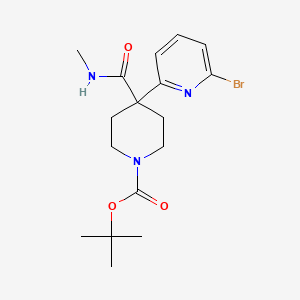
Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor.
Introduction of the Bromopyridinyl Group: Using bromopyridine derivatives under conditions such as nucleophilic substitution.
Carbamoylation: Introducing the methylcarbamoyl group through reactions with isocyanates or carbamoyl chlorides.
Tert-butyl Protection: Protecting the carboxylate group using tert-butyl esters.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the bromopyridinyl group.
Reduction: Reduction reactions could target the carbamoyl group or the bromine atom.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromopyridinyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromopyridinyl position.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or receptor function.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylate or piperidine-4-carboxamide.
Bromopyridine Derivatives: Compounds such as 2-bromopyridine or 6-bromopyridine.
Uniqueness
Tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H24BrN3O3 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-bromopyridin-2-yl)-4-(methylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-16(2,3)24-15(23)21-10-8-17(9-11-21,14(22)19-4)12-6-5-7-13(18)20-12/h5-7H,8-11H2,1-4H3,(H,19,22) |
Clave InChI |
RGGQJJFDYVQOSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)Br)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


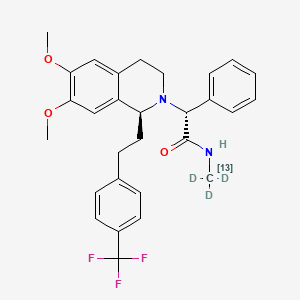
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)
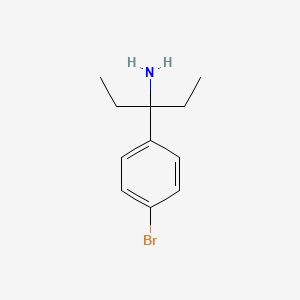
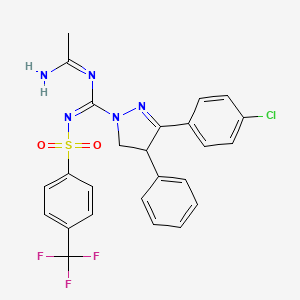
![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
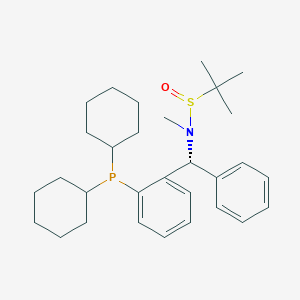
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
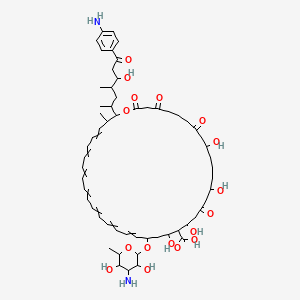
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
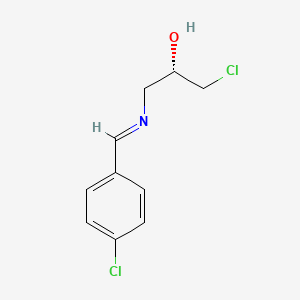

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)
